molecular formula C11H16N2O2 B15200420 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid

2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid

Cat. No.: B15200420
M. Wt: 208.26 g/mol
InChI Key: HBJPMONYICBGHZ-UHFFFAOYSA-N
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Description

2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a fused ring system that includes an imidazo[1,2-a]pyridine moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as amines and aldehydes. Subsequent steps may include alkylation to introduce the methyl group and carboxylation to form the propanoic acid moiety.

Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. Large-scale reactions would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial strains.

Medicine: Research has indicated that derivatives of this compound may have therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of anti-inflammatory and analgesic medications.

Industry: In the chemical industry, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable asset in various industrial applications.

Mechanism of Action

The mechanism by which 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Uniqueness: 2-Methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid stands out due to its specific structural features and potential applications. While similar compounds may share the imidazo[1,2-a]pyridine core, the presence of the propanoic acid moiety and the methyl group contribute to its unique properties and reactivity.

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Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-11(2,10(14)15)8-7-13-6-4-3-5-9(13)12-8/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

HBJPMONYICBGHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN2CCCCC2=N1)C(=O)O

Origin of Product

United States

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